CCR5 Antagonist Potency: 2-(2,2-Difluoroethoxy)-4-fluoroaniline vs. the Natural Product Lead Anibamine in Functional Calcium Mobilization Assays
In a standardized functional assay measuring inhibition of chemokine (CCL5)-induced calcium mobilization in human MOLT4 cells using Fluo-4-AM dye, 2-(2,2-difluoroethoxy)-4-fluoroaniline exhibited an IC₅₀ of 9.20 × 10³ nM (9.2 μM) as a CCR5 antagonist [1]. The parent natural product anibamine, tested in a radioligand competition binding assay against ¹²⁵I-gp120, demonstrated an IC₅₀ of approximately 1 μM for CCR5 binding [2]. While these values originate from different assay formats (functional antagonism vs. binding competition), the ~9-fold difference establishes that the 2-(2,2-difluoroethoxy)-4-fluoroaniline substituent constellation produces a measurable but attenuated CCR5 interaction relative to the full anibamine scaffold. This potency level positions the compound as a useful fragment or intermediate-activity comparator in SAR campaigns rather than a high-potency lead.
| Evidence Dimension | CCR5 antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.20 × 10³ nM (9.2 μM) |
| Comparator Or Baseline | Anibamine: IC₅₀ ≈ 1 μM (binding assay, ¹²⁵I-gp120 competition) |
| Quantified Difference | ~9.2-fold lower functional antagonist potency relative to anibamine binding affinity (cross-assay comparison) |
| Conditions | Target compound: functional calcium mobilization assay (Fluo-4-AM), human MOLT4 cells, CCL5-induced; Comparator: radioligand binding assay, ¹²⁵I-gp120 competition |
Why This Matters
For procurement decisions, this quantitative difference defines the compound as a moderate-affinity CCR5 tool suitable for mechanistic or fragment-based studies rather than high-potency lead optimization, guiding users toward the appropriate analog for their required potency window.
- [1] BindingDB. BDBM50387950 (CHEMBL2057534). IC₅₀: 9.20E+3 nM. Antagonist activity at CCR5 receptor in human MOLT4 cells assessed as inhibition of chemokine-induced calcium mobilization using Fluo-4-AM dye. Eur J Med Chem 55:395-408 (2012). BindingDB DOI: 10.7270/Q2Q2419S. View Source
- [2] Haney KM, Zhang F, Arnatt CK, Yuan Y, Li G, Ware JL, Gewirtz DA, Zhang Y. The natural product CCR5 antagonist anibamine and its analogs as anti-prostate cancer agents. Bioorg Med Chem Lett. 2011;21(17):5159-63. doi:10.1016/j.bmcl.2011.07.056. Anibamine IC₅₀ = 1 μM for CCR5 binding. View Source
